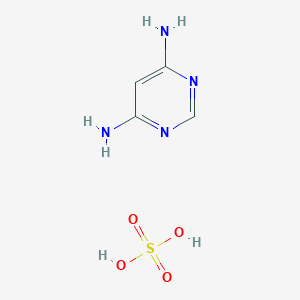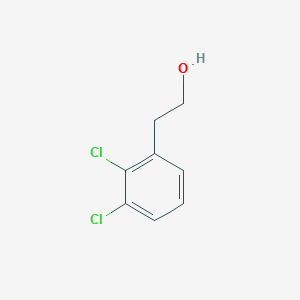
2-(2,3-Dichlorphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chlorophenyl ethanol compounds involves esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction, yielding the product with over 95% efficiency under optimized conditions (Yang Lirong, 2007). Additionally, chiral intermediates like (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol have been prepared using biocatalytic processes involving recombinant Escherichia coli, demonstrating high product purity and yield under optimized conditions (Tengyun Wei et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,3-Dichlorophenyl)ethanol has been studied through various techniques like X-ray crystallography. These studies reveal detailed information about the compound's geometry, bonding, and conformation, contributing to a better understanding of its chemical behavior (F. Toda et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl ethanol derivatives typically include esterification, reduction, and asymmetric synthesis. These reactions are crucial for producing pharmaceutical intermediates and other organic compounds. For instance, the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol using acetone powder of Geotrichum candidum shows a high enantiomeric excess and yield, emphasizing the compound's significance in producing enantiomerically pure substances (H. Hamada et al., 2001).
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
2-(2,3-Dichlorphenyl)ethanol: wird als Zwischenprodukt in der organischen Synthese verwendet. Seine molekulare Struktur ermöglicht es, ein Vorläufer bei der Synthese verschiedener organischer Verbindungen zu sein. So kann es beispielsweise weiteren chemischen Reaktionen unterzogen werden, um Derivate zu erzeugen, die bei der Entwicklung von Pharmazeutika und Agrochemikalien nützlich sind .
Chiraler Baustein
Diese Verbindung dient als chiraler Baustein für die Synthese von optisch aktiven Substanzen. Ihre Chiralität ist essentiell für die Herstellung enantiomerenreiner Verbindungen, die im Bereich der pharmazeutischen Chemie entscheidend für die Herstellung von Medikamenten mit spezifischen biologischen Aktivitäten sind .
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Materialien zu modifizieren. So kann es beispielsweise in Polymere eingearbeitet werden, um deren thermische Stabilität, Steifigkeit zu verändern oder um spezifische Funktionalitäten einzuführen, die in fortschrittlichen Materialien genutzt werden können .
Analytische Chemie
Als Standard in der analytischen Chemie kann diese Verbindung zur Kalibrierung von Instrumenten oder als Referenzmaterial in der Chromatographie und Massenspektrometrie verwendet werden. Dies hilft bei der genauen Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen .
Biologische Studien
In biologischen Studien könnte This compound verwendet werden, um seine Interaktion mit biologischen Molekülen oder Systemen zu untersuchen. Es kann helfen, die Stoffwechselwege und den Wirkmechanismus verwandter Verbindungen in lebenden Organismen zu verstehen .
Umweltchemie
Diese Chemikalie kann auf ihr Umweltverhalten und ihren Transport untersucht werden. Forscher können untersuchen, wie sie sich in der Umwelt verhält, welche Abbauprodukte sie hat und welche potenziellen Auswirkungen sie auf Ökosysteme hat .
Katalyse
This compound: kann in der Katalyse als Ligand wirken und möglicherweise Komplexe mit Metallen bilden, die verschiedene chemische Reaktionen katalysieren können. Diese Anwendung ist in industriellen Prozessen von Bedeutung, bei denen effiziente und selektive Katalysatoren erforderlich sind .
Pharmakokinetik und Medikamentenentwicklung
Die physikalisch-chemischen Eigenschaften der Verbindung, wie z. B. Löslichkeit und Lipophilie, sind im Bereich der Pharmakokinetik wichtig. Sie kann verwendet werden, um die Eigenschaften von Absorption, Verteilung, Metabolismus und Ausscheidung (ADME) neuer Medikamentenkandidaten zu untersuchen .
Wirkmechanismus
Target of Action
A related compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi were evaluated, suggesting a potential similarity with 2-(2,3-Dichlorophenyl)ethanol .
Mode of Action
It’s worth noting that ethanol, a structurally similar compound, exerts its sedative effects through binding to gaba receptors and glycine receptors . It also inhibits NMDA receptor functioning . As an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes .
Biochemical Pathways
A study on ethanol as a feedstock for cell-free synthetic biochemistry discusses the conversion of ethanol into acetyl-coa, a central precursor for myriad biochemicals . This could potentially hint at the biochemical pathways that 2-(2,3-Dichlorophenyl)ethanol might affect.
Pharmacokinetics
A structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, was studied for its pharmacokinetics upon oral administration to rats . Increases in dose led to proportionate increases in the maximum blood substance concentration . The times during which substances were detectable in blood were determined . The main pharmacokinetic parameters were computed, including area under the pharmacokinetic curve, half-elimination time, mean retention time, and plasma clearance .
Result of Action
The related compound, a synthetic dichloro-substituted aminochalcone, showed effectiveness against trypomastigotes in in vitro tests . Molecular docking and dynamics simulations suggest that this compound acts on the active site of the CYP51 receptor .
Action Environment
It’s worth noting that the compound is recommended to be stored in a sealed, dry environment at room temperature . This suggests that moisture and temperature could potentially affect the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
2-(2,3-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJDHDLMGJKZKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370485 |
Source


|
| Record name | 2-(2,3-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114686-85-0 |
Source


|
| Record name | 2-(2,3-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

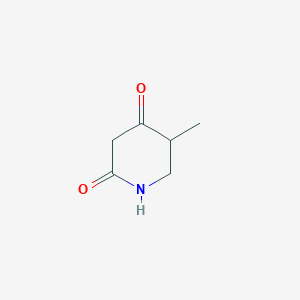

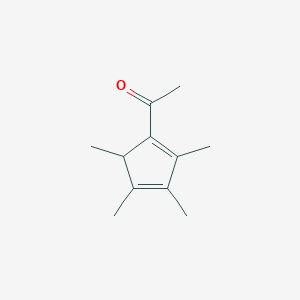
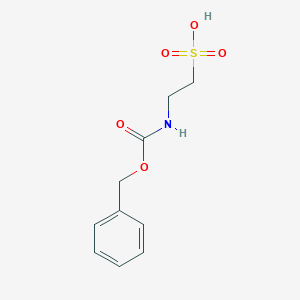
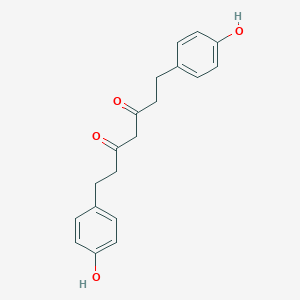


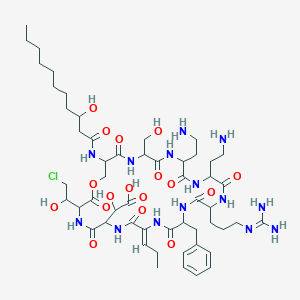
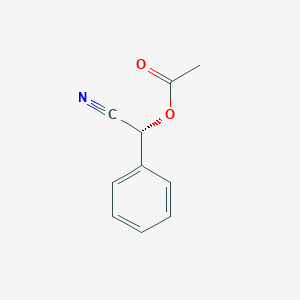
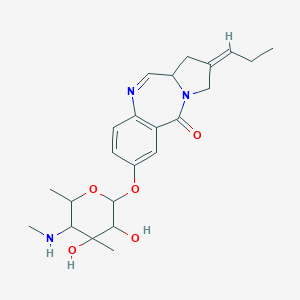
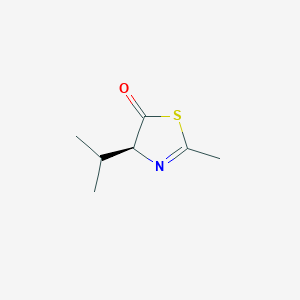

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
